molecular formula C6H6ClNOS B13701185 N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride

N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride

Cat. No.: B13701185
M. Wt: 175.64 g/mol
InChI Key: GKTGKTPCSUXHLS-UHFFFAOYSA-N
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Description

N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride is a chemical compound with the molecular formula C6H6ClNOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride typically involves the reaction of 5-methylthiophene-2-carboxylic acid with hydroxylamine hydrochloride to form the corresponding hydroxamic acid. This intermediate is then treated with thionyl chloride to yield the desired carbimidoyl chloride .

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives .

Scientific Research Applications

N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-methylthiophene-2-carbimidoyl Chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C6H6ClNOS

Molecular Weight

175.64 g/mol

IUPAC Name

N-hydroxy-5-methylthiophene-2-carboximidoyl chloride

InChI

InChI=1S/C6H6ClNOS/c1-4-2-3-5(10-4)6(7)8-9/h2-3,9H,1H3

InChI Key

GKTGKTPCSUXHLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=NO)Cl

Origin of Product

United States

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